Cas no 1038976-20-3 (2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline)

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline structure
1038976-20-3 structure
Product name:2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline
CAS No:1038976-20-3
MF:C13H10BrF2N
Molecular Weight:298.126009464264
CID:1139289
PubChem ID:28938853

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline 化学的及び物理的性質

名前と識別子

    • 2-bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline
    • QC-7933
    • 1038976-20-3
    • 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline
    • DTXSID50651824
    • 2-BroMo-4-fluoro-N-(2-fluorobenzyl)aniline, 97%
    • 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline
    • MDL: MFCD11189168
    • インチ: 1S/C13H10BrF2N/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2
    • InChIKey: SSPGBMXTQIDYJZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NCC1C=CC=CC=1F)F

計算された属性

  • 精确分子量: 296.99600
  • 同位素质量: 296.99647g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 4.3

じっけんとくせい

  • PSA: 12.03000
  • LogP: 4.41240

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
H57029-250mg
2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline, 97%
1038976-20-3 97%
250mg
¥1883.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H57029-1g
2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline, 97%
1038976-20-3 97%
1g
¥6029.00 2023-09-15

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline 関連文献

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]anilineに関する追加情報

Introduction to 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline (CAS No. 1038976-20-3)

2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline, identified by its CAS number 1038976-20-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aniline derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents, as well as the n-[(2-fluorophenyl)methyl] moiety, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

The synthesis and characterization of 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline involve meticulous chemical methodologies that ensure high purity and yield. The introduction of the bromo group at the 2-position and the fluoro group at the 4-position of the aniline core enhances the compound's reactivity and selectivity in various chemical transformations. Additionally, the n-[(2-fluorophenyl)methyl] side chain imparts additional functionalization possibilities, allowing for further derivatization to explore new pharmacological profiles.

In recent years, there has been a growing interest in aniline derivatives due to their role as intermediates in the synthesis of bioactive molecules. The structural motifs present in 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The fluorine atom, in particular, is known for its ability to modulate metabolic stability and binding affinity, making it a crucial element in drug design.

The compound's significance is further underscored by its incorporation into several research programs aimed at developing novel therapeutic agents. For instance, studies have demonstrated that modifications of the aniline core can lead to compounds with enhanced binding affinity to target proteins. The presence of both bromo and fluoro substituents provides a versatile platform for structure-activity relationship (SAR) studies, enabling researchers to fine-tune the pharmacological properties of the molecule.

One of the most compelling aspects of 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline is its potential as a building block for more complex drug candidates. The ability to introduce additional functional groups while maintaining the integrity of the core structure allows for the creation of molecules with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact efficacy and selectivity.

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions, cross-coupling reactions, and condensation processes. Each step must be meticulously controlled to ensure that the desired product is obtained without unwanted byproducts.

In addition to its synthetic utility, 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline has been explored in various biological assays to evaluate its potential therapeutic effects. Preliminary studies have shown promising results in terms of inhibiting certain enzymes and receptors involved in disease pathways. These findings have spurred further research into developing derivatives of this compound that could serve as lead compounds for new drugs.

The role of computational chemistry in studying this compound cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand the electronic structure and interactions of 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline with biological targets. These insights are crucial for guiding experimental efforts and optimizing drug design strategies.

The future prospects for 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

In conclusion, 2-bromo-4-fluoro-n-[(2-fluorophenyl)methyl]aniline (CAS No. 1038976-20-3) is a versatile and highly relevant compound in modern pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery and development, with potential applications across multiple therapeutic areas. As research progresses, this molecule is expected to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.

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